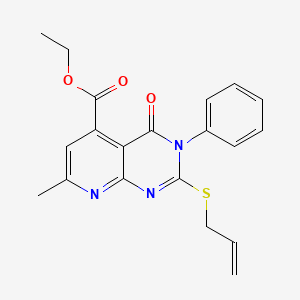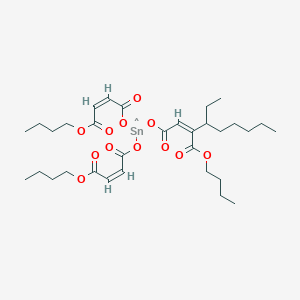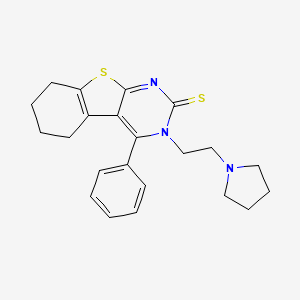
Phosphonium, tributyl(2-methoxypropyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, tributyl(2-methoxypropyl)-, chloride: is a quaternary phosphonium salt with the molecular formula C16H36ClOP . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, tributyl(2-methoxypropyl)-, chloride typically involves the reaction of tributylphosphine with 2-methoxypropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(C4H9)3+ClCH2CH(OCH3)CH3→[P(C4H9)3CH2CH(OCH3)CH3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, tributyl(2-methoxypropyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonium, tributyl(2-methoxypropyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of Phosphonium, tributyl(2-methoxypropyl)-, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to changes in cell permeability and function. It also interacts with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonium, tributyl(2-hydroxypropyl)-, chloride
- Phosphonium, tributyl(2-ethoxyethyl)-, chloride
- Phosphonium, tributyl(2-methoxyethyl)-, chloride
Uniqueness
Phosphonium, tributyl(2-methoxypropyl)-, chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in applications such as phase-transfer catalysis and membrane studies .
Propiedades
Número CAS |
121848-13-3 |
|---|---|
Fórmula molecular |
C16H36OP.Cl C16H36ClOP |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
tributyl(2-methoxypropyl)phosphanium;chloride |
InChI |
InChI=1S/C16H36OP.ClH/c1-6-9-12-18(13-10-7-2,14-11-8-3)15-16(4)17-5;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UDRBACREFJVZDG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC(C)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)











![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
